molecular formula C12H20N2O2 B4749160 butyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

butyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

Cat. No. B4749160
M. Wt: 224.30 g/mol
InChI Key: WBVHOVURKBEONP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazole compounds often involves diastereoselective routes, utilizing catalytic asymmetric additions or condensations. For instance, a series of 3-aryl(pyrrolidin-1-yl)butanoic acids, which share structural similarities, were synthesized using a diastereoselective route via a rhodium-catalyzed asymmetric 1,4-addition. This method provides the (S) absolute configuration to the major product, indicating a versatile approach for synthesizing structurally complex pyrazole derivatives (Procopiou et al., 2018).

Molecular Structure Analysis

Crystal structure determination plays a crucial role in understanding the molecular configuration of pyrazole derivatives. For example, the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate was determined, revealing its monoclinic space group and molecular dimensions, which aids in predicting the behavior and reactivity of similar compounds (李明 et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving pyrazole derivatives are diverse and can lead to various functionalized products. For example, reactions of dimethyl 5-aryl-2,3-dihydro-3,3-dimethyl-1-oxo-1H,5H-pyrazolo[1,2–a]pyrazole-6,7-dicarboxylates with hydrazine hydrate proceeded stereoselectively, yielding complex hydrazide products. This showcases the reactivity of pyrazole derivatives in forming new bonds and functional groups (Turk et al., 2002).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting points, and crystal packing, are crucial for their application in various fields. For instance, the synthesis of specific pyrazole compounds has led to molecules with high solubility in saline, indicating potential for pharmaceutical applications (Procopiou et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents and conditions, underpin the utility of pyrazole derivatives in synthetic chemistry. The versatile reactivity of such compounds allows for the formation of densely functionalized structures, as seen in L-proline-catalyzed domino reactions producing pyrazoles and pyrimidines from simple starting materials (Prasanna et al., 2013).

properties

IUPAC Name

butyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-4-5-8-16-12(15)7-6-11-9(2)13-14-10(11)3/h4-8H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVHOVURKBEONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CCC1=C(NN=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601322986
Record name butyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666216
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

butyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate

CAS RN

431892-00-1
Record name butyl 3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601322986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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